

JNJ-10198409: A Technical Guide for Researchers

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Compound of Interest

Compound Name: JNJ-10198409

Cat. No.: B1672987

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, biological activity, and mechanism of action of **JNJ-10198409**, a potent inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.

Chemical Structure and Properties

JNJ-10198409, also known as RWJ-540973, is a small molecule inhibitor with the IUPAC name N-(3-fluorophenyl)-1,4-dihydro-6,7-dimethoxy-indeno[1,2-c]pyrazol-3-amine.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C ₁₈ H ₁₆ FN ₃ O ₂	[1][2]
Molecular Weight	325.34 g/mol	[1][2]
IUPAC Name	N-(3-fluorophenyl)-1,4-dihydro-6,7-dimethoxy-indeno[1,2-c]pyrazol-3-amine	[1]
SMILES	<chem>COC1=CC2=C(C=C1OC)CC3=C2NN=C3NC4=CC=CC(F)=C4</chem>	[1]
CAS Number	627518-40-5	[1][2]
Solubility	Soluble to 20 mM in DMSO and to 100 mM in ethanol.	[2]
Appearance	Solid powder	[1]
Purity	≥98%	[2]

Biological Activity and Mechanism of Action

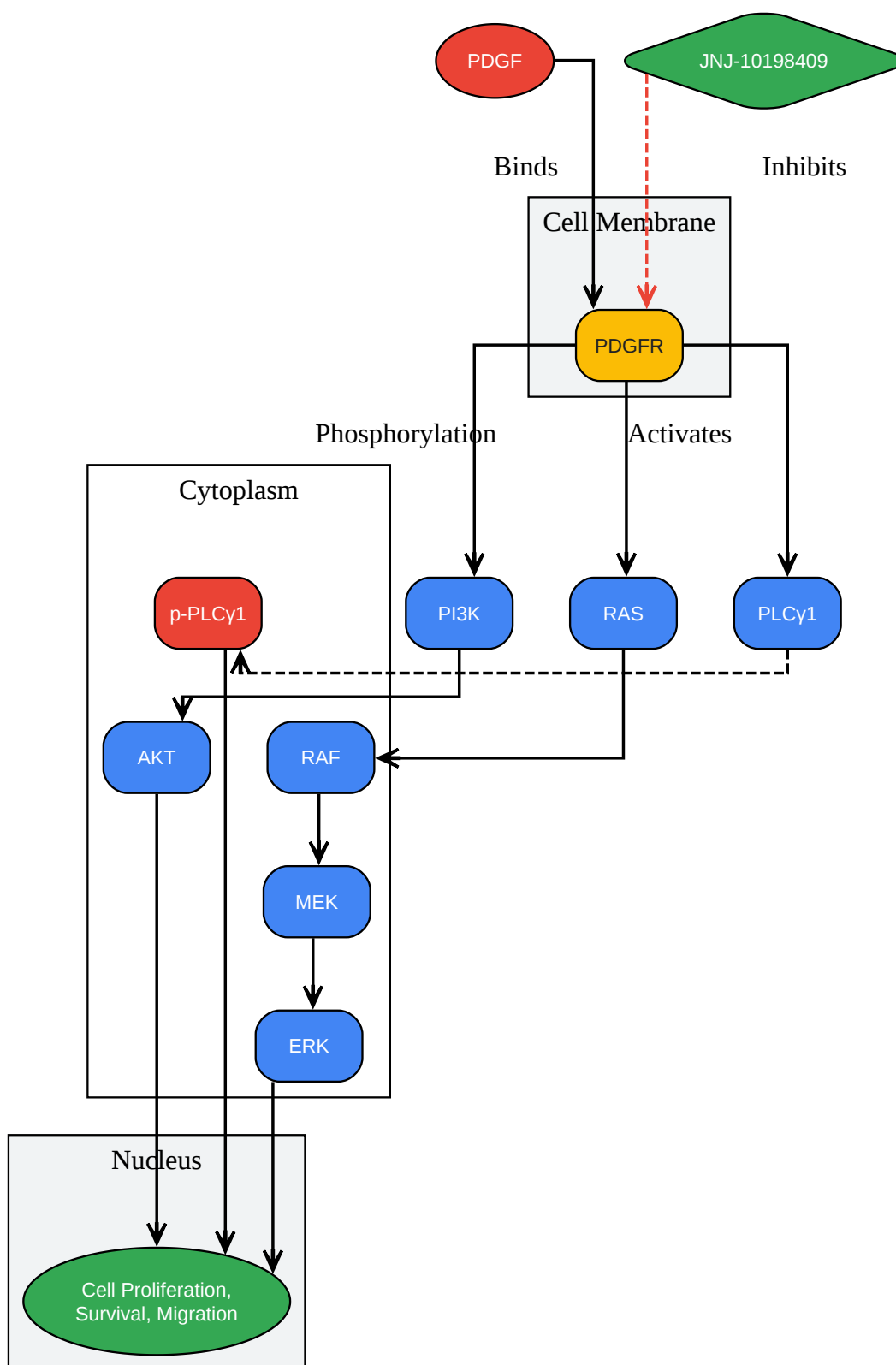
JNJ-10198409 is a potent and selective, ATP-competitive inhibitor of the PDGF receptor tyrosine kinase (PDGF-RTK).[3][4] It exhibits significant inhibitory activity against both PDGFR α and PDGFR β , with IC₅₀ values of 45 nM and 4.2 nM, respectively.[3][5] The compound also demonstrates inhibitory effects on other kinases, as detailed in the table below.

Target Kinase	IC ₅₀ (nM)	Reference
PDGF-RTK	2	[3]
PDGFR β	4.2	[3][5]
PDGFR α	45	[3][5]
c-Abl	22	
Lck	100	
c-Src	185	
Fyn	378	

The primary mechanism of action for **JNJ-10198409** is the competitive antagonism of ATP binding to the PDGFR, which in turn inhibits the receptor's tyrosine kinase activity.[3] This blockade of PDGFR signaling leads to the inhibition of downstream pathways, including the phosphorylation of phospholipase Cy1 (PLCy1), a key signaling molecule.[6] The inhibition of these pathways ultimately results in anti-proliferative and anti-angiogenic effects.

Signaling Pathway

The binding of PDGF to its receptor triggers dimerization and autophosphorylation of the receptor's tyrosine kinase domains. This activation initiates multiple downstream signaling cascades, including the RAS-MAPK, PI3K/AKT, and PLCy pathways, which are crucial for cell proliferation, migration, and survival. **JNJ-10198409**, by inhibiting the initial receptor phosphorylation, effectively blocks these downstream signals.



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PDGFR signaling pathway and the inhibitory action of **JNJ-10198409**.

In Vitro and In Vivo Activity

Antiproliferative Activity

JNJ-10198409 has demonstrated potent antiproliferative activity against a panel of human tumor cell lines. The IC₅₀ values for several cell lines are presented below.

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
A375	Melanoma	0.007	[6]
LnCAP	Prostate Cancer	0.009	[6]
H460	Lung Cancer	0.010	[6]
LoVo	Colon Cancer	0.017	[6]
PC3	Prostate Cancer	0.027	[6]
T47D	Breast Cancer	0.032	[6]

In Vivo Efficacy

In a nude mouse xenograft model using LoVo human colon cancer cells, oral administration of **JNJ-10198409** resulted in a statistically significant, dose-dependent reduction in tumor growth. [\[6\]](#)

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of **JNJ-10198409**. Specific parameters may require optimization based on the experimental setup.

Western Blot Analysis of PLCy1 Phosphorylation

This protocol describes the detection of total and phosphorylated PLCy1 in cell lysates treated with **JNJ-10198409**.

Materials:

- Cell line of interest (e.g., LoVo)

- **JNJ-10198409**

- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-pan-PLCy1 and anti-phospho-PLCy1
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of **JNJ-10198409** for the desired duration.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
- Washing: Wash the membrane three times with TBST.
- Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detection: Wash the membrane three times with TBST and detect the signal using a chemiluminescent substrate and an imaging system.

Cell Proliferation Assay

This protocol outlines a method to assess the antiproliferative effects of **JNJ-10198409** using a standard colorimetric assay (e.g., MTT or WST-1).

Materials:

- Tumor cell lines
- **JNJ-10198409**
- 96-well plates
- Complete cell culture medium
- MTT or WST-1 reagent
- Solubilization buffer (for MTT)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
- Compound Addition: Add serial dilutions of **JNJ-10198409** to the wells. Include a vehicle control.
- Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
- Reagent Addition: Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

- **Measurement:** If using MTT, add the solubilization buffer. Measure the absorbance at the appropriate wavelength using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of **JNJ-10198409** in a subcutaneous tumor model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

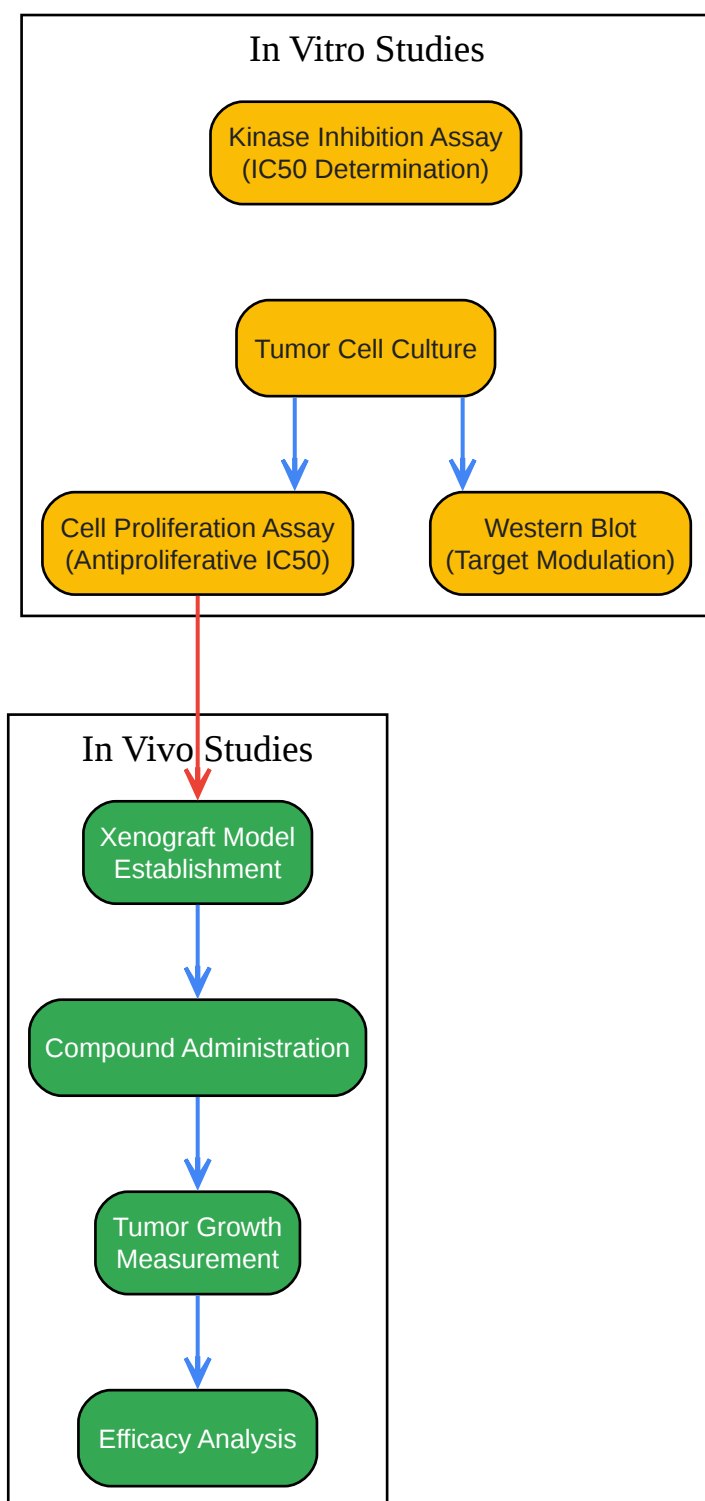
Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Tumor cells (e.g., LoVo)
- Matrigel (optional)
- **JNJ-10198409**
- Vehicle for oral administration
- Calipers

Procedure:

- **Tumor Implantation:** Subcutaneously inject a suspension of tumor cells (typically $1-10 \times 10^6$ cells) into the flank of each mouse.
- **Tumor Growth Monitoring:** Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- **Treatment Initiation:** When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

- Drug Administration: Administer **JNJ-10198409** or vehicle orally at the desired dose and schedule.
- Endpoint: Continue treatment and monitoring until the tumors in the control group reach a specified endpoint size or for a predetermined duration.
- Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the efficacy of **JNJ-10198409**.



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General experimental workflow for the evaluation of **JNJ-10198409**.

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